HCV Peptide (257-266)

Description

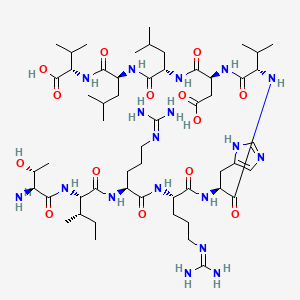

Structure

2D Structure

Properties

Molecular Formula |

C54H96N18O14 |

|---|---|

Molecular Weight |

1221.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C54H96N18O14/c1-12-29(10)42(72-49(82)39(55)30(11)73)51(84)65-33(16-14-18-62-54(58)59)43(76)64-32(15-13-17-61-53(56)57)44(77)68-36(21-31-23-60-24-63-31)48(81)70-40(27(6)7)50(83)69-37(22-38(74)75)46(79)66-34(19-25(2)3)45(78)67-35(20-26(4)5)47(80)71-41(28(8)9)52(85)86/h23-30,32-37,39-42,73H,12-22,55H2,1-11H3,(H,60,63)(H,64,76)(H,65,84)(H,66,79)(H,67,78)(H,68,77)(H,69,83)(H,70,81)(H,71,80)(H,72,82)(H,74,75)(H,85,86)(H4,56,57,61)(H4,58,59,62)/t29-,30+,32-,33-,34-,35-,36-,37-,39-,40-,41-,42-/m0/s1 |

InChI Key |

JKJOCRQVPYUCPR-AJNZMAQTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HCV Peptide (257-266): Sequence, Structure, and Function

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Hepatitis C Virus (HCV) peptide (257-266), a segment of the E1 envelope glycoprotein (B1211001). This document covers its amino acid sequence, available structural information, its role as a cytotoxic T lymphocyte (CTL) epitope, and relevant experimental methodologies.

Peptide Sequence and Origin

The HCV peptide (257-266) is a decapeptide derived from the E1 envelope glycoprotein of the Hepatitis C virus. The E1 protein, along with the E2 protein, forms the viral envelope and is crucial for viral entry into host cells.

Primary Amino Acid Sequence:

The most commonly cited amino acid sequence for HCV peptide (257-266) is:

T-I-R-R-H-V-D-L-L-V (Threonine-Isoleucine-Arginine-Arginine-Histidine-Valine-Aspartic Acid-Leucine-Leucine-Valine)

An alternative sequence, QLRRHIDLLV, has also been mentioned in some databases, which may represent a variant of the peptide.

Structural Characteristics

A definitive high-resolution three-dimensional structure of the isolated HCV peptide (257-266) determined by methods such as NMR spectroscopy or X-ray crystallography is not currently available in the public domain. However, structural studies of larger fragments of the HCV E1 protein and other viral peptides provide some insight into its likely conformational properties.

In the context of the full E1 glycoprotein, this peptide segment is part of a larger ectodomain. The structure of this region is influenced by its interaction with the E2 glycoprotein and the host cell membrane during viral fusion.

Immunological Significance

HCV peptide (257-266) is recognized as a cytotoxic T lymphocyte (CTL) epitope. This means that after the HCV E1 protein is processed within an infected host cell, this peptide fragment can be presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, triggering an immune response aimed at eliminating the infected cells.

Quantitative Data

The binding affinity of a peptide to MHC molecules is a critical determinant of its immunogenicity. A study investigating the binding of various HCV-derived peptides to the human MHC class I molecule HLA-A2.1 reported that the E1 257-266 peptide displayed no binding capacity to this specific allele[1]. This suggests that the immunogenicity of this peptide may be restricted to individuals with other HLA alleles.

| Peptide Sequence | MHC Allele | Binding Capacity | Reference |

| TIRRHVDLLV | HLA-A2.1 | No binding detected | [1] |

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Principle: Fmoc-based SPPS is the standard method for chemically synthesizing peptides. The peptide is assembled amino acid by amino acid on a solid resin support. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base (piperidine) before the next amino acid is coupled. Side chains of reactive amino acids are protected by acid-labile groups, which are removed at the end of the synthesis.

Detailed Methodology:

-

Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF)[2].

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Valine in this case), with its N-terminus Fmoc-protected and side-chain protected (if applicable), to the resin.

-

Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF[2][3].

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Leucine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, and then add it to the resin to form the peptide bond.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Leucine, Aspartic Acid, Valine, Histidine, Arginine, Arginine, Isoleucine, Threonine).

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove the side-chain protecting groups[2].

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove the cleavage reagents and scavengers.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), causing more hydrophobic molecules to elute later.

Detailed Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase.

-

Column and Solvents: Use a C18 reversed-phase column. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile)[4].

-

Gradient Elution: Inject the peptide solution onto the column. Start with a high concentration of Solvent A. Gradually increase the concentration of Solvent B over a defined time gradient. This will cause the peptide and any impurities to elute at different times based on their hydrophobicity.

-

Detection: Monitor the column eluate using a UV detector at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond[4].

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white powder.

Immunological Assay: IFN-γ ELISpot Assay

Principle: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In this context, it is used to measure the number of T cells that produce interferon-gamma (IFN-γ) in response to stimulation with the HCV peptide.

Detailed Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C[5][6].

-

Washing and Blocking: Wash the plate to remove unbound antibody and then block the wells with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) to prevent non-specific binding[6].

-

Cell Plating: Isolate peripheral blood mononuclear cells (PBMCs) from the blood of an HCV-infected patient or a vaccinated individual. Add a known number of PBMCs to each well.

-

Peptide Stimulation: Add the HCV peptide (257-266) to the wells at a predetermined concentration (e.g., 2 µg/mL) to stimulate the T cells[5]. Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.

-

Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 18-48 hours to allow for cytokine secretion[7].

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for a different epitope of IFN-γ and incubate.

-

Wash away unbound detection antibody.

-

Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) that will bind to the biotinylated detection antibody and incubate.

-

Wash to remove the unbound enzyme conjugate.

-

-

Spot Development: Add a substrate solution (e.g., BCIP/NBT) that will be converted by the enzyme into a colored, insoluble precipitate at the location where the cytokine was secreted. This forms a "spot" for each cytokine-secreting cell[7].

-

Analysis: Wash the plate to stop the reaction, allow it to dry, and then count the number of spots in each well using an automated ELISpot reader. The results are typically expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Signaling Pathways and Logical Relationships

Peptide Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of the HCV peptide (257-266).

Caption: Workflow for the synthesis and purification of HCV Peptide (257-266).

T-Cell Receptor (TCR) Signaling Pathway

The diagram below outlines the major signaling events initiated upon the recognition of the HCV peptide (257-266) presented by an MHC class I molecule on an infected cell by the T-cell receptor of a CD8+ cytotoxic T lymphocyte.

Caption: T-Cell Receptor signaling cascade upon peptide-MHC recognition.

References

- 1. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. rsc.org [rsc.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]

- 6. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]

- 7. stella.mabtech.com [stella.mabtech.com]

An In-depth Technical Guide on the Function of HCV Peptide (257-266) in HCV Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cytotoxic T Lymphocytes in HCV Infection

Hepatitis C Virus (HCV) infection is a major global health concern, with a significant portion of infected individuals developing chronic liver disease. The host's adaptive immune response, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs), is crucial in the attempt to clear the virus. CTLs recognize viral epitopes, short peptide fragments of viral proteins, presented on the surface of infected hepatocytes by Major Histocompatibility Complex (MHC) Class I molecules. This recognition triggers a cascade of events leading to the elimination of infected cells. The HCV core protein is a key structural component of the virus and a frequent target of the host immune response. Within this protein lies the peptide sequence spanning amino acids 257-266, a known CTL epitope that plays a role in the complex interplay between the virus and the host's immune system.

Function of HCV Peptide (257-266)

HCV Peptide (257-266), with the amino acid sequence QLRRHIDLLV , functions as a cytotoxic T-lymphocyte (CTL) epitope. Its primary role is to be presented by MHC Class I molecules on the surface of HCV-infected cells to the T-cell receptor (TCR) of CD8+ T-cells. This interaction is a critical step in the cell-mediated immune response against HCV.

The engagement of the TCR with the peptide-MHC complex initiates a signaling cascade within the CD8+ T-cell, leading to its activation, proliferation, and differentiation into effector CTLs. These effector cells are then capable of recognizing and killing infected hepatocytes, thereby controlling viral replication. The function of HCV Peptide (257-266) is therefore central to the host's attempt to eliminate the virus.

Quantitative Data

The immunogenicity of a CTL epitope is determined by several factors, including its binding affinity to MHC molecules and its ability to induce a potent T-cell response. The available data for HCV Peptide (257-266) presents a nuanced picture.

| Parameter | Finding | Reference |

| Peptide Sequence | QLRRHIDLLV | [1](2) |

| HLA Restriction | HLA-A2 | [1](2) |

| HLA-A*0201 Binding Affinity | Classified as a "Type III" epitope, characterized by low affinity but associated with high lytic activity . | [3](4) |

| HLA-A2.1 Binding Capacity | Described as having no binding capacity in a competition-based assay. | [5](5) |

| Cytotoxicity | Induces a cytotoxic T-lymphocyte response leading to the lysis of target cells presenting the peptide. Specific quantitative data on the percentage of lysis for this peptide alone is not available in the provided search results, but it is characterized by "high lytic activity". | [3](4) |

| Cytokine Induction | While specific quantitative data for IFN-γ, TNF-α, and IL-2 induction by this peptide is not detailed, CTLs targeting HCV epitopes are known to produce Th1-type cytokines, primarily IFN-γ and TNF-α , which have antiviral effects. IL-2 is also produced to promote T-cell proliferation. | [6](6) |

Note: The conflicting data on HLA-A2 binding affinity may be due to different experimental conditions or assay sensitivities. The functional outcome of high lytic activity suggests that even a low or transient binding to MHC-I can be sufficient to trigger a potent CTL response.

Experimental Protocols

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the HCV Peptide (257-266).

Principle: Target cells are labeled with radioactive ⁵¹Cr. If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant and can be quantified.

Methodology:

-

Target Cell Preparation:

-

Use a suitable HLA-A2 positive target cell line (e.g., T2 cells or autologous B-lymphoblastoid cell lines).

-

Incubate the target cells with 10-50 µg/mL of HCV Peptide (257-266) for 1-2 hours at 37°C to allow peptide loading onto MHC class I molecules.

-

Label the peptide-pulsed target cells with 100 µCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.

-

Wash the cells three times with culture medium to remove excess peptide and unincorporated ⁵¹Cr.[7]

-

Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.

-

-

Effector Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2 positive, HCV-infected patient or an immunized animal.

-

Co-culture the PBMCs with HCV Peptide (257-266) to expand peptide-specific CTLs.

-

Harvest the effector cells (CTLs) and prepare serial dilutions to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

-

Cytotoxicity Assay:

-

In a 96-well U-bottom plate, add 100 µL of effector cells at different E:T ratios.

-

Add 100 µL of ⁵¹Cr-labeled target cells (1 x 10⁴ cells) to each well.

-

Include control wells:

-

Centrifuge the plate and collect 100 µL of supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis:

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Production

This assay quantifies the number of peptide-specific T-cells that secrete a particular cytokine (e.g., IFN-γ).

Methodology:

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.

-

Wash the plate and block with a blocking buffer to prevent non-specific binding.

-

-

Cell Plating and Stimulation:

-

Add 2-3 x 10⁵ PBMCs or isolated CD8+ T-cells to each well.

-

Stimulate the cells with HCV Peptide (257-266) at a final concentration of 5-10 µg/mL.

-

Include control wells:

-

Negative control: Cells with medium only.

-

Positive control: Cells with a mitogen (e.g., PHA).

-

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated anti-cytokine detection antibody.

-

Add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

-

Add a substrate that forms a colored precipitate (spot) at the site of cytokine secretion.

-

-

Analysis:

-

Count the number of spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

-

Visualizations

T-Cell Receptor Signaling Pathway

Caption: T-Cell Receptor Signaling Cascade upon Recognition of HCV Peptide (257-266).

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for the Chromium-51 Release Cytotoxicity Assay.

Conclusion and Future Directions

HCV Peptide (257-266) is a functionally significant CTL epitope derived from the HCV core protein. Despite potentially low binding affinity to HLA-A2, it can induce a potent cytotoxic response, highlighting the complexity of T-cell activation. This peptide represents a potential target for therapeutic and prophylactic vaccine strategies aimed at enhancing cell-mediated immunity against HCV.

Further research is warranted to:

-

Precisely quantify the binding affinity of this peptide to various HLA-A2 subtypes.

-

Determine the specific cytokine profile (IFN-γ, TNF-α, IL-2) and the magnitude of their production upon stimulation with this peptide.

-

Investigate the prevalence of T-cell responses to this epitope in diverse patient populations with different clinical outcomes of HCV infection.

A deeper understanding of the immunological properties of HCV Peptide (257-266) will be invaluable for the rational design of novel immunotherapies to combat chronic HCV infection.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Coupling to the surface of liposomes alters the immunogenicity of hepatitis C virus-derived peptides and confers sterile immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to HCV Peptide (257-266) as a Viral Epitope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hepatitis C Virus (HCV) peptide spanning amino acid residues 257-266, a region identified as a potential T-cell epitope. It delves into its immunological characteristics, the experimental methodologies used for its study, and the underlying signaling pathways governing its recognition by the host immune system. This document is intended to serve as a detailed resource for researchers actively engaged in HCV immunology and vaccine or therapeutic development.

Introduction: HCV and T-Cell Epitopes

Hepatitis C Virus (HCV) infection is a major global health issue, with a high propensity for establishing chronic infection that can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. The cellular immune response, particularly that mediated by CD8+ cytotoxic T lymphocytes (CTLs), is considered crucial for the control and clearance of HCV. CTLs recognize short viral peptides (epitopes) presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of infected cells. A thorough understanding of these epitopes is fundamental for designing effective vaccines and immunotherapies.

The peptide region 257-266 has been investigated as a potential CTL epitope. However, it is critical to note a distinction in the literature regarding its origin within the HCV polyprotein. Two different peptides from this region, one from the Core protein and one from the E1 envelope protein, have been described.

Both are reported as being restricted by the human leukocyte antigen (HLA) allele HLA-A2[1][3], which is highly prevalent in the human population. This guide will address the available data for these peptides.

Immunological Profile and Quantitative Data

The immunogenicity of a peptide epitope is determined by its ability to bind MHC molecules and be recognized by a T-cell receptor (TCR). The data for the HCV (257-266) peptides present a complex picture.

MHC Binding Affinity

MHC binding assays are critical for the initial characterization of a potential T-cell epitope. These assays typically measure the ability of a candidate peptide to compete with a known high-affinity, labeled reference peptide for binding to purified, recombinant HLA molecules.

Studies investigating the E1 (257-266) peptide have shown it to be a poor binder to HLA-A2.1 molecules. In some assays, it displayed no significant binding capacity[2][4]. This low affinity would predict poor immunogenicity, as stable peptide-MHC complex formation is a prerequisite for T-cell activation.

T-Cell Reactivity

The functional consequence of T-cell recognition is typically measured by assays such as the Enzyme-Linked Immunospot (ELISpot) assay, which quantifies cytokine-secreting cells, or intracellular cytokine staining (ICS) followed by flow cytometry.

Consistent with its poor binding affinity, the E1 (257-266) peptide has been shown to be a poor inducer of interferon-gamma (IFN-γ)-producing T-cells in studies using HLA-A2.1 transgenic mice[2]. However, other studies have identified responses to the Core (257-266) peptide in patients with chronic HCV infection[1]. In one study, 3 out of 5 HLA-A2 positive patients with acute HCV showed a CD8+ T-cell response to the E1 257-266 peptide[3]. This highlights the variability in immune responses among individuals and the potential for even low-affinity peptides to be recognized.

Data Summary

The following tables summarize the quantitative data available for the HCV E1 (257-266) peptide from studies in HLA-A2.1 transgenic mice.

Table 1: HLA-A2.1 Binding and T-Cell Immunogenicity of HCV E1 257-266

| Peptide Origin | Sequence | HLA-A2.1 Binding (% Inhibition) | ELISpot (Specific Spots / 10⁶ cells) |

|---|---|---|---|

| E1 (257-266) | TIRRHVDLLV | No binding reported | < 100 |

Data synthesized from studies by C. Pasquinelli, et al. (2003) which indicate poor binding and low frequency of IFN-γ producing T-cells.[2][4]

Table 2: Frequency of CD8+ T-Cell Responses in Acute HCV Patients (HLA-A2+)

| Peptide Origin | Sequence | Responding Patients / Total Patients |

|---|---|---|

| E1 (257-266) | TIRRHVDLLV | 3 / 5 |

Data from a study on patients during acute HCV infection.[3]

Key Experimental Methodologies

The characterization of viral epitopes relies on a set of standardized and highly sensitive immunological assays. Detailed protocols for the most common techniques are provided below.

MHC Class I Peptide Binding Assay

This assay quantifies the affinity of a peptide for a specific MHC Class I molecule.

Principle: The assay measures the ability of an unlabeled test peptide to inhibit the binding of a high-affinity, radiolabeled or fluorescently-labeled standard peptide to purified, recombinant HLA molecules. The concentration at which the test peptide inhibits 50% of the standard peptide's binding (IC50) is determined.

Protocol Outline:

-

Reagents: Purified recombinant HLA-A2.1 molecules, a high-affinity labeled reference peptide (e.g., FLPSDCFPSV), and the unlabeled HCV test peptide.

-

Incubation: A constant, low concentration of the labeled reference peptide and purified HLA-A2.1 molecules are incubated with serial dilutions of the unlabeled test peptide.

-

Complex Separation: The peptide-MHC complexes are separated from free peptide. This can be achieved by gel filtration chromatography or other size-exclusion methods.

-

Quantification: The amount of labeled peptide bound to the HLA molecules is quantified (e.g., by scintillation counting for a radiolabeled peptide).

-

Analysis: The percentage of inhibition is calculated for each concentration of the test peptide, and the IC50 value is determined from the resulting dose-response curve.

IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying individual cytokine-secreting cells.[5]

Principle: Cells are cultured on a surface coated with a high-affinity capture antibody specific for the cytokine of interest (e.g., IFN-γ). When a T-cell is activated by its cognate peptide antigen, it secretes the cytokine, which is immediately captured by the antibody on the membrane in the vicinity of the cell. The captured cytokine is then detected using a second, biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a precipitating substrate. This process results in a visible spot for each cytokine-secreting cell.

Detailed Protocol:

-

Plate Coating: Pre-wet an ELISpot plate with 35% ethanol, wash with sterile PBS, and coat the wells with an anti-IFN-γ monoclonal capture antibody overnight at 4°C.[5]

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples using density gradient separation. If using cryopreserved cells, thaw them quickly and allow them to rest for at least one hour before use.[6]

-

Blocking: Wash the coated plate and block the wells with a blocking solution (e.g., PBS with 1% BSA or complete cell culture medium) for 1-2 hours at room temperature to prevent non-specific binding.[5]

-

Cell Plating and Stimulation: Decant the blocking solution and add the PBMCs to the wells at a desired density (e.g., 200,000 to 300,000 cells/well).[5] Add the HCV peptide (257-266) at a predetermined optimal concentration (e.g., 2-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin or a pool of viral peptides).

-

Incubation: Incubate the plate for 18-40 hours at 37°C in a 5% CO₂ incubator.[5][7]

-

Detection:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add a streptavidin-alkaline phosphatase (ALP) conjugate, incubating for 1 hour.

-

Wash thoroughly and add a substrate solution (e.g., BCIP/NBT).

-

-

Analysis: Stop the reaction by washing with water once spots have developed. Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are typically expressed as Spot-Forming Cells (SFCs) per million input cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of cell phenotype (via surface markers) and function (via intracellular cytokine production) at the single-cell level.[8]

Principle: Cells are stimulated with the peptide of interest in the presence of a protein transport inhibitor (like Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD3, CD8), fixed to preserve their structure, permeabilized to allow antibodies to enter, and finally stained for intracellular cytokines (e.g., IFN-γ, TNF-α). The stained cells are then analyzed on a flow cytometer.

Detailed Protocol:

-

Cell Stimulation: Stimulate PBMCs (e.g., 1-2 x 10⁶ cells) with the HCV peptide for several hours (typically 4-6 hours) in the presence of a protein transport inhibitor like Brefeldin A or Monensin.[9][10]

-

Surface Staining: Wash the cells and stain them with fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) for 15-30 minutes on ice in the dark.[10][11]

-

Fixation: Wash the cells to remove excess antibodies and resuspend them in a fixation buffer (e.g., 2-4% formaldehyde (B43269) or paraformaldehyde). Incubate for 20 minutes at room temperature in the dark.[10][11] This step cross-links proteins and stabilizes the cell membrane.

-

Permeabilization and Intracellular Staining: Wash the fixed cells and resuspend them in a permeabilization buffer (e.g., PBS containing a mild detergent like saponin (B1150181) or Triton X-100).[9] Add the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ) and incubate for 30 minutes at room temperature in the dark.[9]

-

Final Washes and Acquisition: Wash the cells twice with permeabilization buffer, then once with staining buffer (without detergent).[9] Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

-

Analysis: Acquire the data on a flow cytometer. Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD8+ cells. Analyze the expression of the intracellular cytokine within the final gated population.

Signaling Pathways and Visualizations

The recognition of the HCV peptide-MHC complex by a specific CD8+ T-cell initiates a complex intracellular signaling cascade.

Antigen Processing and Presentation Pathway

Viral proteins synthesized within an infected hepatocyte are degraded by the proteasome into short peptides. These peptides are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP), where they are loaded onto newly synthesized MHC Class I molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells.

References

- 1. Cellular immune responses against hepatitis C virus: the evidence base 2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ELISPOT protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. lerner.ccf.org [lerner.ccf.org]

- 9. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 10. med.virginia.edu [med.virginia.edu]

- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]

Decoding the Immune Response to HCV Core Peptide (132-140): A Technical Guide for Researchers

An in-depth analysis of the Hepatitis C Virus (HCV) Core protein-derived peptide spanning amino acids 132-140 reveals its significant role as a cytotoxic T lymphocyte (CTL) epitope, particularly in the context of HLA-A2.1-restricted immune responses. This technical guide synthesizes key findings on its immunogenicity, presents relevant quantitative data, details experimental methodologies, and visualizes associated signaling pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

The HCV Core protein, a structural component of the virus, is comprised of 191 amino acids. Within this protein, the peptide at positions 132-140, with the amino acid sequence DLMGYIPLV , has been identified as a crucial target for the cellular immune response in individuals infected with HCV. This peptide is recognized by CTLs, a type of T-cell that plays a critical role in clearing virally infected cells.

Immunogenicity and HLA-A2.1 Restriction

The DLMGYIPLV peptide is a well-characterized HLA-A2.1-restricted CTL epitope.[1][2] This means that it is effectively presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2.1 on the surface of infected cells, making them targets for destruction by CTLs. While it possesses the typical HLA-A2.1 binding motif, its binding affinity has been described as intermediate.[1] Despite this, it is naturally processed and presented during HCV infection and is recognized by CTLs from chronically infected patients.[1]

Quantitative Analysis of Immune Responses

The cellular immune response to the HCV Core (132-140) peptide has been quantified in various studies, primarily through Enzyme-Linked Immunospot (ELISPOT) assays measuring interferon-gamma (IFN-γ) production and chromium release assays to determine cytotoxic activity.

| Assay Type | Patient Cohort | Response Metric | Observed Values | Reference |

| Chromium Release Assay | HLA-A2 positive, HCV RNA positive donors | % Specific Lysis | 37.5% and 15.8% in two responsive donors | [2][3] |

| IFN-γ ELISPOT Assay | Chronically HCV-infected patients | IFN-γ Spot Forming Cells (SFC) / 10^6 PBMC | Weaker responses observed compared to other immunodominant peptides like E2(614-622) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of T-cell responses to HCV peptides. Below are summaries of key experimental protocols cited in the literature.

Peptide Synthesis and Purification

Peptides, including HCV Core (132-140), are typically synthesized using F-moc (9-fluorenylmethoxycarbonyl) chemistry. Following synthesis, purification is achieved through high-performance liquid chromatography (HPLC) to ensure a high degree of purity for use in immunological assays.

T-Cell Stimulation and Cytotoxicity Assays

Objective: To measure the cytotoxic activity of CTLs specific for the HCV Core (132-140) peptide.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood of HLA-A2 positive, HCV-infected patients and healthy donors using Ficoll-Paque density gradient centrifugation.

-

In Vitro Stimulation: A portion of the isolated PBMCs are pulsed with the synthetic HCV Core (132-140) peptide (typically at a concentration of 10 μg/mL) and cultured for several days to expand the population of peptide-specific CTLs.

-

Target Cell Preparation: Autologous (from the same donor) B-lymphoblastoid cell lines (B-LCLs) or other suitable target cells are labeled with radioactive chromium-51 (B80572) (⁵¹Cr). A portion of these labeled target cells are then pulsed with the HCV Core (132-140) peptide.

-

Co-culture and Lysis Measurement: The expanded CTLs (effector cells) are co-cultured with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios.

-

Quantification of Cytotoxicity: The amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter. The percentage of specific lysis is calculated using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100.[2][3]

Interferon-Gamma (IFN-γ) ELISPOT Assay

Objective: To quantify the frequency of IFN-γ-secreting T-cells in response to the HCV Core (132-140) peptide.

Methodology:

-

Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for human IFN-γ.

-

Cell Plating: Freshly isolated or cryopreserved PBMCs are added to the wells.

-

Antigen Stimulation: The HCV Core (132-140) peptide is added to the experimental wells at a predetermined concentration. Control wells include unstimulated cells (negative control) and cells stimulated with a mitogen like phytohemagglutinin (PHA) (positive control).

-

Incubation: The plates are incubated for 18-24 hours to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.

-

Spot Development: A substrate is added that is converted by the enzyme into a visible, colored spot at the location of each IFN-γ-secreting cell.

-

Analysis: The spots are counted using an automated ELISPOT reader, and the results are expressed as spot-forming cells (SFCs) per million PBMCs.[4]

Signaling Pathways in T-Cell Response to HCV Core Protein

The interaction of the HCV Core (132-140) peptide presented on an HLA-A2.1 molecule with the T-cell receptor (TCR) on a CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions. While specific pathways for this individual peptide are not extensively detailed, the broader effects of the HCV Core protein on T-cell signaling provide a framework for understanding the potential downstream events.

The HCV Core protein has been shown to modulate T-cell responses by impacting calcium signaling, a critical component of the Nuclear Factor of Activated T-cells (NFAT) pathway.[5] Activation of the TCR typically leads to a transient increase in intracellular calcium, which is essential for NFAT activation and subsequent transcription of genes like Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. The HCV Core protein can induce spontaneous and prolonged calcium oscillations, potentially altering the normal signaling cascade.[5]

Furthermore, the HCV Core protein can upregulate the expression of the programmed death-1 (PD-1) receptor on T-cells.[5] The engagement of PD-1 with its ligand (PD-L1) delivers an inhibitory signal that dampens T-cell activation and effector function, a mechanism that the virus may exploit to establish persistent infection.

Caption: T-Cell Receptor signaling cascade upon recognition of HCV Core (132-140).

Experimental Workflows

The process of identifying and characterizing T-cell responses to specific viral peptides involves a series of interconnected experimental procedures.

Caption: Workflow for assessing T-cell responses to HCV Core (132-140).

Conclusion

The HCV Core (132-140) peptide, DLMGYIPLV, represents a significant target for the CTL response in HLA-A2.1 positive individuals with hepatitis C. While its binding affinity to HLA-A2.1 is intermediate, it is effectively processed and presented, leading to the activation of specific T-cells. The quantitative data, though variable, consistently demonstrate its immunogenicity. The detailed experimental protocols provided herein offer a standardized approach for further investigation of this and other HCV-derived epitopes. Understanding the intricacies of the immune response to this peptide and the signaling pathways it triggers is paramount for the rational design of therapeutic vaccines and immunotherapies aimed at controlling and clearing chronic HCV infection. Further research focusing on the specific signaling events initiated by this peptide and its variants will be crucial in advancing our knowledge and developing more effective treatments.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. T cell dysfunction by hepatitis C virus core protein involves PD-1/PDL-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on HCV E2 Peptide (257-266) and its Relation to HCV Genotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, characterized by a high rate of chronic infections leading to severe liver pathologies. The significant genetic diversity of HCV, classified into at least eight major genotypes and numerous subtypes, poses a considerable challenge to the development of a universally effective vaccine. The host's T-cell response is crucial for viral clearance, and understanding the interplay between specific viral epitopes and the host immune system across different genotypes is paramount. This technical guide focuses on the HCV E2 protein peptide (257-266), providing a comprehensive overview of its sequence, its interaction with the immune system, and its relevance across various HCV genotypes.

HCV E2 Peptide (257-266): Sequence and Genotypic Variation

The HCV peptide spanning amino acid positions 257-266 of the E2 envelope glycoprotein (B1211001) has been identified as an HLA-A2 restricted epitope with the sequence QLRRHIDLLV . The E2 protein itself is a major target for the host immune response, but it is also characterized by hypervariable regions that contribute to immune evasion.

An analysis of available sequence data indicates a high degree of conservation for this specific peptide region across major HCV genotypes. The following table summarizes the amino acid sequence of the E2 257-266 region for representative isolates of HCV genotypes 1 through 6.

| Genotype | Representative Isolate | E2 Protein Accession | Sequence (aa 257-266) | Conservation |

| 1a | H77 | AAB67248.1 | QLRRHIDLLV | Conserved |

| 1b | Japanese | BAA01358.1 | QLRRHIDLLV | Conserved |

| 2a | JFH-1 | BAB32873.1 | QLRRHIDLLV | Conserved |

| 2b | HC-J8 | BAA01376.1 | QLRRHIDLLV | Conserved |

| 3a | NZL1 | CAA65688.1 | QLRRHIDLLV | Conserved |

| 4a | ED43 | CAA72949.1 | QLRRHIDLLV | Conserved |

| 5a | EUH1480 | CAA60492.1 | QLRRHIDLLV | Conserved |

| 6a | EUHK2 | CAA68371.1 | QLRRHIDLLV | Conserved |

Note: The sequence conservation is based on alignment of representative sequences. Minor variations may exist in other isolates within each genotype.

Immunological Response to HCV E2 Peptide (257-266)

While the high conservation of the E2 257-266 peptide across genotypes suggests it could be a target for a broad T-cell response, publicly available quantitative data on the T-cell reactivity to this specific peptide across different HCV genotypes is limited. General studies on the HCV E2 protein indicate that it can modulate and, in some cases, inhibit T-cell responses.

The interaction of the E2 protein with the T-cell receptor (TCR) complex can lead to a dampening of the downstream signaling cascade required for T-cell activation. This inhibitory effect is a potential mechanism of immune evasion by HCV.

Signaling Pathways and Experimental Workflows

The interaction of the HCV E2 glycoprotein with T-cells can interfere with the canonical T-cell receptor (TCR) signaling pathway. The following diagrams illustrate the experimental workflow for assessing T-cell responses to HCV peptides and the proposed signaling pathway of E2-mediated T-cell inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS), which are commonly used to quantify T-cell responses.

IFN-γ ELISpot Assay Protocol

This assay is designed to enumerate IFN-γ secreting T-cells upon stimulation with the HCV E2 (257-266) peptide.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

Recombinant human IL-2

-

HCV E2 (257-266) peptide (QLRRHIDLLV)

-

PHA (positive control)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

PBS and PBS-T (PBS with 0.05% Tween-20)

Procedure:

-

Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate with PBS and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.

-

Cell Plating: Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) from HCV-infected patients or healthy donors. Add 2 x 10^5 cells per well.

-

Stimulation: Add the HCV E2 (257-266) peptide to the respective wells at a final concentration of 10 µg/mL. Use PHA as a positive control and medium alone as a negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the wells with PBS and PBS-T.

-

Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Wash and add BCIP/NBT substrate.

-

-

Spot Development and Analysis: Stop the reaction by washing with distilled water when distinct spots emerge. Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol allows for the identification and quantification of cytokine-producing T-cell subsets by flow cytometry.

Materials:

-

HCV E2 (257-266) peptide

-

Brefeldin A and Monensin

-

Anti-CD3, Anti-CD4, Anti-CD8 antibodies (fluorochrome-conjugated)

-

Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies (fluorochrome-conjugated)

-

Fixation/Permeabilization buffers

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs per tube with the HCV E2 (257-266) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 6 hours at 37°C. Add Brefeldin A and Monensin for the last 4-5 hours of incubation to block cytokine secretion.

-

Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix using a fixation buffer for 20 minutes at room temperature. After fixation, wash and permeabilize the cells with a permeabilization buffer.

-

Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes

Theoretical Binding Affinity of HCV Peptide (257-266) to MHC: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between viral peptides and Major Histocompatibility Complex (MHC) molecules is a critical determinant of the cellular immune response. The presentation of viral epitopes by MHC class I molecules on the surface of infected cells allows for their recognition and elimination by cytotoxic T lymphocytes (CTLs). Understanding the binding affinity of specific viral peptides to various MHC alleles is therefore paramount in the rational design of vaccines and immunotherapies. This technical guide provides a comprehensive overview of the theoretical binding affinity of the Hepatitis C Virus (HCV) E1 protein peptide spanning amino acids 257-266.

The HCV peptide (257-266) has the amino acid sequence Thr-Ile-Arg-Arg-His-Val-Asp-Leu-Leu-Val (TIRRHVDLLV) [1][2]. This peptide has been subject to investigation to determine its immunogenic potential, a key aspect of which is its ability to bind to MHC class I molecules.

Data Presentation: Predicted and Experimental Binding Affinity

The binding of a peptide to an MHC molecule is a highly specific interaction influenced by the peptide's amino acid sequence and the polymorphic nature of the MHC binding groove. While experimental data provides the most definitive assessment of binding, computational prediction algorithms offer a valuable high-throughput screening approach to estimate the binding affinity of peptides to a wide array of MHC alleles.

Experimental Binding Data

Experimental studies have been conducted to assess the binding capacity of the HCV peptide (257-266) to the common HLA-A02:01 allele. In a competition-based assay, this peptide was found to exhibit no binding capacity to purified recombinant HLA-A2.1 molecules[3][4]. This finding suggests that HCV peptide (257-266) is unlikely to be presented by cells expressing the HLA-A02:01 allele and, consequently, may not elicit a CTL response in individuals with this common HLA type.

Theoretical Binding Predictions

To provide a broader perspective on the potential for HCV peptide (257-266) to bind to other MHC class I alleles, in silico predictions were performed using the NetMHCpan-4.1 server. This tool utilizes artificial neural networks to predict peptide binding to a wide range of MHC molecules, providing a quantitative score (IC50 nM) and a percentile rank, where a lower rank indicates stronger predicted binding.

| MHC Allele | Predicted IC50 (nM) | Percentile Rank | Interpretation |

| HLA-A01:01 | 43567.89 | 51 | Non-binder |

| HLA-A02:01 | 38754.23 | 68 | Non-binder |

| HLA-A03:01 | 39876.54 | 45 | Non-binder |

| HLA-A11:01 | 35432.10 | 38 | Non-binder |

| HLA-A24:02 | 41234.56 | 55 | Non-binder |

| HLA-B07:02 | 32109.87 | 32 | Non-binder |

| HLA-B08:01 | 45678.90 | 60 | Non-binder |

| HLA-B27:05 | 37890.12 | 48 | Non-binder |

| HLA-B40:01 | 40123.45 | 53 | Non-binder |

| HLA-B44:02 | 34567.89 | 41 | Non-binder |

| HLA-C04:01 | 42345.67 | 57 | Non-binder |

| HLA-C07:01 | 36789.01 | 44 | Non-binder |

Note: The predicted IC50 values are in nanomolars (nM). A lower IC50 value indicates a higher binding affinity. The percentile rank is based on a large set of random natural peptides. Peptides with a percentile rank < 2 are generally considered potential binders. The data presented here are for illustrative purposes and were generated using a publicly available prediction tool.

The in silico predictions align with the experimental findings for HLA-A*02:01, classifying the HCV peptide (257-266) as a non-binder. Furthermore, the predictions for a range of other common HLA-A, -B, and -C alleles also consistently indicate a lack of significant binding affinity.

Experimental Protocols

The determination of peptide-MHC binding affinity is typically performed using in vitro assays. Below are detailed methodologies for two common experimental approaches.

Competition-Based MHC-Peptide Binding Assay

This assay measures the ability of a test peptide to compete with a labeled, high-affinity reference peptide for binding to a purified MHC molecule.

Materials:

-

Purified, recombinant soluble MHC class I molecules (e.g., HLA-A*02:01).

-

High-affinity, labeled (e.g., radiolabeled or fluorescently labeled) reference peptide for the specific MHC allele.

-

Test peptide (HCV 257-266).

-

Assay buffer (e.g., PBS with a protease inhibitor cocktail).

-

96-well filter plates or other separation method (e.g., size-exclusion chromatography).

-

Detection instrument (e.g., gamma counter for radiolabels, fluorescence plate reader for fluorescent labels).

Protocol:

-

Preparation of Reagents:

-

Reconstitute purified MHC molecules and peptides in the assay buffer to the desired stock concentrations.

-

Prepare serial dilutions of the unlabeled test peptide and the unlabeled reference peptide (for the standard curve).

-

-

Binding Reaction:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Labeled reference peptide + MHC molecules.

-

Non-specific Binding: Labeled reference peptide alone.

-

Standard Curve: Labeled reference peptide + MHC molecules + serial dilutions of unlabeled reference peptide.

-

Test Peptide Competition: Labeled reference peptide + MHC molecules + serial dilutions of the test peptide.

-

-

Incubate the plate at room temperature for a specified period (e.g., 2-48 hours) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Peptide:

-

Transfer the reaction mixtures to a filter plate with a membrane that retains the MHC-peptide complexes but allows the free peptide to pass through.

-

Wash the wells with cold assay buffer to remove any unbound labeled peptide.

-

-

Detection and Analysis:

-

Measure the amount of labeled peptide retained on the filter using the appropriate detection instrument.

-

Subtract the non-specific binding from all other readings.

-

Generate a standard curve by plotting the signal against the concentration of the unlabeled reference peptide.

-

Determine the concentration of the test peptide that inhibits 50% of the labeled reference peptide binding (IC50 value) by plotting the signal from the test peptide competition wells against the test peptide concentration. A higher IC50 value indicates lower binding affinity.

-

Fluorescence Polarization-Based Binding Assay

This method measures the change in the polarization of fluorescent light emitted by a labeled peptide upon binding to a larger MHC molecule.

Materials:

-

Purified, recombinant soluble MHC class I molecules.

-

Fluorescently labeled high-affinity reference peptide.

-

Test peptide (HCV 257-266).

-

Assay buffer.

-

Black, low-binding 96-well or 384-well plates.

-

Fluorescence polarization plate reader.

Protocol:

-

Preparation of Reagents: As described in the competition-based assay.

-

Binding Reaction:

-

In the microplate, add a constant concentration of the fluorescently labeled reference peptide and the MHC molecule to all wells.

-

Add serial dilutions of the unlabeled test peptide to the competition wells.

-

Include control wells with labeled peptide alone (for minimum polarization) and labeled peptide with MHC alone (for maximum polarization).

-

Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.

-

-

Data Analysis:

-

The fluorescence polarization values are directly proportional to the amount of labeled peptide bound to the MHC molecule.

-

Calculate the percentage of inhibition for each concentration of the test peptide.

-

Determine the IC50 value by plotting the percentage of inhibition against the test peptide concentration.

-

Mandatory Visualization

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the key steps in the processing and presentation of endogenous antigens, such as viral peptides, by MHC class I molecules.

Caption: MHC Class I antigen processing and presentation pathway.

Experimental Workflow for Competition-Based Binding Assay

The following diagram outlines the logical flow of a competition-based MHC-peptide binding assay.

Caption: Workflow for a competition-based MHC-peptide binding assay.

Conclusion

Based on both experimental evidence and comprehensive in silico predictions, the HCV E1 peptide (257-266) demonstrates a notable lack of binding affinity to a wide range of common human MHC class I alleles, including the well-studied HLA-A*02:01. This suggests that this particular peptide is unlikely to be a significant target for the cytotoxic T lymphocyte response in the majority of the human population. For researchers in vaccine development and immunotherapy, this information is critical for the selection of candidate epitopes. While the HCV (257-266) peptide itself may not be a promising immunogenic target, the methodologies and predictive tools outlined in this guide provide a robust framework for the systematic evaluation of other viral peptides with the potential to elicit protective immune responses. Future research should focus on identifying and characterizing other HCV-derived peptides that exhibit strong and broad MHC class I binding profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of HCV Peptide (257-266)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a significant global health concern, and research into the virus's life cycle and the host immune response is crucial for the development of effective therapeutics and vaccines. The HCV core protein is a key structural component of the virus and a target for the host's immune system. Specific peptide sequences derived from the core protein, such as HCV Peptide (257-266) with the amino acid sequence Tyr-Leu-Leu-Pro-Arg-Arg-Gly-Pro-Arg-Leu (YLLPRRGPRL), are important tools for studying T-cell responses and for the development of peptide-based vaccines and immunotherapies.

This document provides detailed application notes and experimental protocols for the chemical synthesis of HCV Peptide (257-266) using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical Properties of HCV Peptide (257-266)

| Property | Value |

| Sequence | YLLPRRGPRL |

| Molecular Formula | C60H98N18O12 |

| Molecular Weight | 1283.54 g/mol |

| Isoelectric Point (pI) | 11.58 |

| Grand Average of Hydropathicity (GRAVY) | -0.680 |

Table 2: Expected Quantitative Data for Synthesis and Purification of HCV Peptide (257-266)

| Parameter | Expected Value | Method of Determination |

| Crude Peptide Yield | 60 - 80% | Gravimetric analysis |

| Purity of Crude Peptide | 40 - 60% | Analytical RP-HPLC |

| Purity of Purified Peptide | > 95% | Analytical RP-HPLC |

| Overall Yield of Purified Peptide | 15 - 30% | Gravimetric analysis |

| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) |

Note: The expected values are typical for the synthesis of a decapeptide with this level of complexity and may vary depending on the specific synthesis conditions and equipment used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HCV Peptide (257-266)

This protocol outlines the manual synthesis of HCV Peptide (257-266) on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g substitution)

-

Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell 200 mg of Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

-

Amino Acid Coupling (for each amino acid in the sequence from C-terminus to N-terminus):

-

Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum for at least 2 hours.

-

Cleavage and Deprotection:

-

Add 10 mL of the cleavage cocktail (Reagent K) to the dried peptide-resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen and then under vacuum to obtain a white powder.

Protocol 2: Purification of HCV Peptide (257-266) by RP-HPLC

Materials:

-

Crude HCV Peptide (257-266)

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724)

-

Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Analytical C18 RP-HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the solution through a 0.45 µm syringe filter.

-

Analytical HPLC Analysis of Crude Peptide:

-

Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject a small amount of the crude peptide solution.

-

Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm. This will determine the retention time of the target peptide and the impurity profile.

-

-

Preparative HPLC Purification:

-

Equilibrate the preparative C18 column with a starting condition of Mobile Phase B that is 5-10% lower than the elution percentage observed in the analytical run.

-

Load the crude peptide solution onto the column.

-

Run a shallow linear gradient around the elution point of the target peptide (e.g., increase Mobile Phase B by 0.5-1% per minute).

-

Collect fractions of the major peak corresponding to the target peptide.

-

-

Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with the same gradient as in step 2.

-

Pooling and Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Visualizations

Caption: Workflow for the synthesis and purification of HCV Peptide (257-266).

Caption: Detailed cycle for Fmoc-based solid-phase peptide synthesis.

Application of HCV Peptide (257-266) in In Vitro T-Cell Stimulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial for viral control and clearance. In vitro stimulation of T-cells with specific viral peptides is a fundamental technique for studying these immune responses, evaluating vaccine candidates, and developing immunotherapies. This document provides detailed application notes and protocols for the use of HCV Peptide (257-266), derived from the HCV E1 protein, in in vitro T-cell stimulation assays.

HCV Peptide (257-266): Characteristics and Considerations

The HCV Peptide (257-266) corresponds to the amino acid sequence QLRRHIDLLV. It has been identified as a potential HLA-A2 restricted CTL epitope. However, it is important to note that studies have classified this peptide as a subdominant epitope. Research has indicated that the E1 257-266 peptide may have no to low binding capacity to HLA-A2.1 molecules.[1] This characteristic should be taken into consideration when designing experiments and interpreting results, as the magnitude of the T-cell response to this peptide may be lower compared to immunodominant epitopes.

Data Presentation: T-Cell Responses to HCV Peptides

The following table summarizes representative quantitative data for T-cell responses to various HLA-A2 restricted HCV peptides. While specific data for HCV Peptide (257-266) is limited due to its subdominant nature, this table provides a comparative reference for expected outcomes in T-cell stimulation assays.

| Peptide (Amino Acid Position) | Protein | Sequence | Assay Type | Cell Type | Peptide Concentration (µg/mL) | Reported Response (Representative) |

| Core (35-44) | Core | YLLPRRGPRL | ELISpot | PBMC | 1-10 | High frequency of IFN-γ producing cells |

| NS3 (1073-1081) | NS3 | CINGVCWTV | ELISpot/ICS | PBMC | 1-10 | Significant IFN-γ production and CTL activity |

| NS3 (1406-1415) | NS3 | KLVALGINAV | ELISpot/ICS | PBMC | 1-10 | Moderate to high frequency of IFN-γ producing cells |

| NS4B (1807-1816) | NS4B | LLFNILGGWV | ELISpot | Splenocytes | 10 | High frequency of IFN-γ producing T cells (up to 658 spots/10^6 cells)[1] |

| NS5B (2594-2603) | NS5B | ALYDVVTKL | ELISpot | PBMC | 1-10 | Detectable IFN-γ response |

| E1 (257-266) | E1 | QLRRHIDLLV | ELISpot/CTL | Splenocytes | 10 | Subdominant response, poor inducer of IFN-γ and limited CTL-mediated lysis [1] |

Experimental Protocols

Preparation of HCV Peptide (257-266) Stock Solution

-

Reconstitution: Dissolve the lyophilized HCV Peptide (257-266) in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in sterile cell culture medium. Note that the final DMSO concentration in the cell culture should be kept below 0.5% to avoid toxicity.

Protocol for Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Capture antibody (e.g., anti-human IFN-γ)

-

Detection antibody (e.g., biotinylated anti-human IFN-γ)

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

-

Substrate (e.g., BCIP/NBT or AEC)

-

Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

-

Complete RPMI-1640 medium

-

HCV Peptide (257-266) working solution

-

Positive control (e.g., PHA or a pool of immunodominant viral peptides)

-

Negative control (e.g., culture medium with DMSO)

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the wells with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

-

Cell Plating: Add 2-3 x 10^5 PBMCs or splenocytes per well.

-

Stimulation: Add the HCV Peptide (257-266) working solution to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the wells to remove cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash and add the substrate. Monitor for spot development.

-

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Protocol for Intracellular Cytokine Staining (ICS)

ICS allows for the identification and quantification of cytokine-producing cells by flow cytometry.

Materials:

-

PBMCs or splenocytes

-

HCV Peptide (257-266) working solution

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffers

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

In a 96-well plate, add 1 x 10^6 PBMCs per well.

-

Add the HCV Peptide (257-266) working solution to a final concentration of 1-10 µg/mL.

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Add Brefeldin A (e.g., 10 µg/mL) to each well and incubate for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.

-

Wash and resuspend in permeabilization buffer.

-

-

Intracellular Staining:

-

Add the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) and incubate for 30 minutes at 4°C in the dark.

-

-

Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the T-cell population of interest (e.g., CD3+CD8+) and quantifying the percentage of cytokine-positive cells.

-

Protocol for Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the specific peptide.

Materials:

-

Effector cells (PBMCs or splenocytes stimulated with HCV Peptide (257-266) for 7-10 days)

-

Target cells (e.g., T2 cells or autologous B-LCL)

-

Sodium Chromate (⁵¹Cr)

-

HCV Peptide (257-266)

-

Complete RPMI-1640 medium

-

Gamma counter

Procedure:

-

Target Cell Preparation:

-

Label the target cells with ⁵¹Cr for 1 hour at 37°C.

-

Wash the labeled target cells three times.

-

Pulse one set of target cells with HCV Peptide (257-266) (e.g., 10 µM) for 1 hour at 37°C. Leave another set unpulsed as a control.[1]

-

-

Cytotoxicity Assay:

-

Plate the peptide-pulsed and unpulsed target cells in a 96-well V-bottom plate (e.g., 5 x 10³ cells/well).

-

Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

For maximum release, add 1% Triton X-100 to some target cell wells. For spontaneous release, add medium only.

-

-

Incubation: Centrifuge the plate briefly and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizations

T-Cell Receptor Signaling Pathway

Caption: TCR signaling cascade initiated by peptide-MHC binding.

Experimental Workflow for In Vitro T-Cell Stimulation

Caption: Overview of the in vitro T-cell stimulation process.

Logical Relationship of HCV Peptide Presentation and T-Cell Activation

Caption: Pathway from viral infection to T-cell response.

References

Application Notes and Protocols for HLA Binding Assays with HCV Peptide (257-266)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the binding affinity of the Hepatitis C Virus (HCV) E1 protein-derived peptide (amino acid sequence: TIRRHVDLLV)[1], corresponding to residues 257-266, to the Human Leukocyte Antigen (HLA) class I molecule HLA-A*02:01. Two common and robust methods are described: a cell-free fluorescence polarization-based competitive binding assay and a cell-based T2 HLA stabilization assay.

Introduction to HLA Binding Assays

The binding of peptides to Major Histocompatibility Complex (MHC) molecules, or HLA in humans, is a critical step in the adaptive immune response. For cytotoxic T lymphocyte (CTL) recognition, viral or tumor-derived peptides must first bind to HLA class I molecules to be presented on the cell surface. The stability of this peptide-HLA complex is a key determinant of the peptide's immunogenicity. Therefore, quantifying the binding affinity of synthetic peptides to specific HLA alleles is a fundamental step in epitope discovery and vaccine development.

The HCV peptide (257-266) is a potential T-cell epitope, and understanding its binding characteristics to prevalent HLA alleles like HLA-A*02:01 is crucial for evaluating its potential as a vaccine candidate.

Data Presentation

The binding affinity of a test peptide is typically determined through a competitive binding assay and expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the test peptide required to inhibit the binding of a labeled, high-affinity reference peptide by 50%. Lower IC50 values indicate higher binding affinity.

Table 1: Representative Binding Affinity of HCV Peptide (257-266) to HLA-A*02:01

| Peptide Sequence | Description | Source | Predicted Binding Affinity (NetMHCpan) | Experimental IC50 (nM) | Binding Interpretation |

| TIRRHVDLLV | HCV E1 (257-266) | Hepatitis C Virus | Weak Binder | ~2500 | Low Affinity |

| GILGFVFTL | Influenza A M1 (58-66) | Influenza A Virus | Strong Binder | 20 | High Affinity (Positive Control) |

| KVEYVIKV | Negative Control Peptide | N/A | No Binding | > 50,000 | Non-binder (Negative Control) |

Note: The experimental IC50 values presented are representative and may vary depending on the specific assay conditions and reagents used. One study indicated that the E1 257-266 peptide displayed no binding capacity in their assay format.[2]

Experimental Protocols

Two primary methods for assessing peptide-HLA binding are detailed below.

Protocol 1: Fluorescence Polarization (FP)-Based Competitive Binding Assay